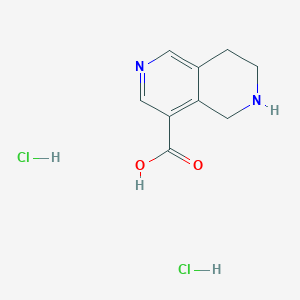

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2416242-86-7 . It has a molecular weight of 251.11 . The IUPAC name for this compound is 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which include this compound, have been covered in various studies . These compounds are of significant importance in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including this compound, has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . It is usually available in powder form .Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

A notable application involves the synthesis of pyridonecarboxylic acids as antibacterial agents. The synthesis and antibacterial activity of various analogs, including 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been explored. These compounds, such as enoxacin and its analogues, demonstrate significant antibacterial activity, highlighting their potential as new antibacterial agents. The structure-activity relationships of these compounds provide insights into their antibacterial properties, suggesting the importance of substituent variations at specific positions for enhanced activity (Egawa et al., 1984); (Matsumoto et al., 1984).

Chemical Synthesis and Properties

Research has also focused on the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives and their properties. The synthesis processes involve complex chemical reactions leading to the formation of novel compounds with potential pharmacological activities. These studies contribute to a deeper understanding of the chemical behavior and potential applications of 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride and its derivatives in the pharmaceutical industry (Perillo et al., 2009).

Supramolecular Chemistry

Another area of interest is the construction of binary supramolecular organic salts through strong and weak non-covalent interactions. These studies reveal the role of this compound and its derivatives in forming complex structures with carboxylic acid derivatives. The resulting crystalline forms and complexes, characterized by various analytical techniques, showcase the potential of these compounds in developing new materials with unique properties (Jin et al., 2011).

Mecanismo De Acción

While specific information on the mechanism of action for 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride was not found, it’s worth noting that compounds of a similar class have been found to inhibit the KRAS protein and are useful in the treatment, prevention, and/or amelioration of diseases or disorders associated with KRAS, especially cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHNNVBDUPPHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=NC=C21)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2739133.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2739134.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2739135.png)

![1-allyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2739138.png)

![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enoic acid](/img/structure/B2739146.png)

![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide](/img/structure/B2739155.png)

![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2739156.png)